molecular formula C11H12N2O B2908536 3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile CAS No. 2202368-11-2

3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile

Cat. No.: B2908536
CAS No.: 2202368-11-2
M. Wt: 188.23
InChI Key: XAUQAONUOCGODY-UHFFFAOYSA-N
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Description

3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile is a pyridine-based compound featuring a cyclopropylethoxy substituent at the 3-position and a nitrile group at the 4-position. The cyclopropylethoxy moiety introduces steric and electronic effects that influence the compound’s reactivity, solubility, and biological interactions. Pyridine-4-carbonitriles are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

3-(1-cyclopropylethoxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(9-2-3-9)14-11-7-13-5-4-10(11)6-12/h4-5,7-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUQAONUOCGODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine-4-carbonitrile with cyclopropylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl-substituted analogs (e.g., ) exhibit higher lipophilicity (LogP ~3.5), favoring membrane permeability but limiting aqueous solubility .

Biological Activity

3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with a cyclopropyl ether and a cyano group, which contributes to its unique chemical properties. The compound's molecular formula is C12_{12}H12_{12}N2_{2}O, and its structural formula can be represented as follows:

C12H12N2O\text{C}_1\text{2H}_{1\text{2}}N_2O

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, indicating its potential as an antimicrobial agent.
  • Antitumor Effects : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The cyano group can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors involved in neurotransmission or inflammation, influencing cellular responses.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting robust antimicrobial properties.
  • Cytotoxicity Assay : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound reduced cell viability in a dose-dependent manner. IC50 values were determined to be within the range of 10–20 µM, indicating promising antitumor potential.
  • Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death compared to untreated controls.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant inhibitionStudy A
AntitumorDose-dependent cytotoxicityStudy B
NeuroprotectiveReduced oxidative stress-induced deathStudy C

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15Study B
MCF-718Study B

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary assessments indicate moderate solubility in organic solvents and potential bioavailability issues that warrant further investigation. Toxicological studies are necessary to evaluate safety profiles before clinical applications.

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